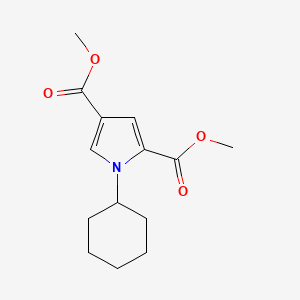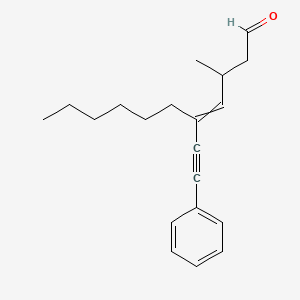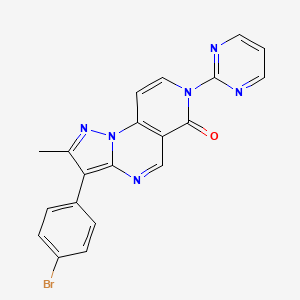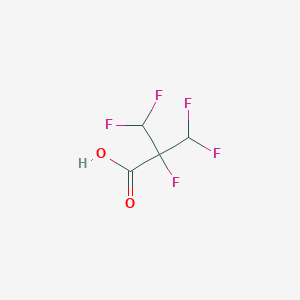
2-(Difluoromethyl)-2,3,3-trifluoropropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-2,3,3-trifluoropropanoic acid is a fluorinated organic compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. The presence of multiple fluorine atoms imparts distinct chemical and physical characteristics, making it a valuable compound for various scientific and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the use of difluoromethylation reagents in the presence of catalysts to achieve the desired substitution . The reaction conditions often involve the use of metal-based catalysts and specific solvents to facilitate the formation of the difluoromethyl and trifluoromethyl groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylation techniques, such as those involving difluorocarbene reagents, has streamlined the production process, making it more efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)-2,3,3-trifluoropropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the fluorinated groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
2-(Difluoromethyl)-2,3,3-trifluoropropanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism by which 2-(Difluoromethyl)-2,3,3-trifluoropropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. This can result in the modulation of enzymatic activities, receptor interactions, and other biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)-2,3,3-trifluoropropanoic acid: Similar in structure but with different fluorination patterns.
2-(Difluoromethyl)-2,3,3-difluoropropanoic acid: Lacks one fluorine atom compared to the target compound.
2-(Difluoromethyl)-2,3,3-tetrafluoropropanoic acid: Contains an additional fluorine atom.
Uniqueness
2-(Difluoromethyl)-2,3,3-trifluoropropanoic acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties such as increased stability, reactivity, and potential for diverse applications .
Propriétés
Numéro CAS |
917951-60-1 |
|---|---|
Formule moléculaire |
C4H3F5O2 |
Poids moléculaire |
178.06 g/mol |
Nom IUPAC |
2-(difluoromethyl)-2,3,3-trifluoropropanoic acid |
InChI |
InChI=1S/C4H3F5O2/c5-1(6)4(9,2(7)8)3(10)11/h1-2H,(H,10,11) |
Clé InChI |
PBPPVCSRXYDNTQ-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)F)(C(=O)O)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


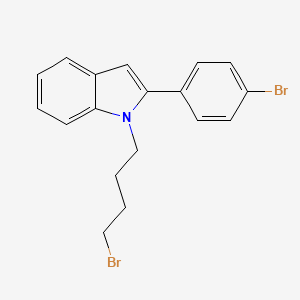
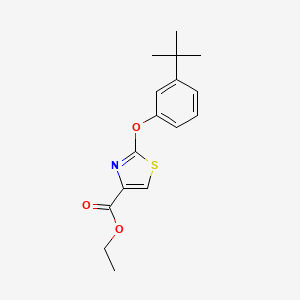
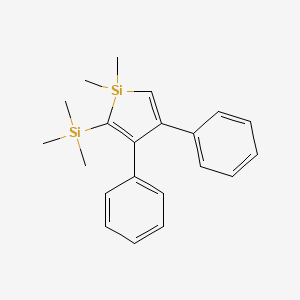
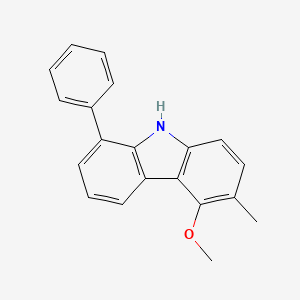
![N-[(2S)-1-(cyclooctylamino)-3-methyl-1-oxobutan-2-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B12622966.png)


![2,5-Bis[2-(4-iodophenyl)ethenyl]thiophene](/img/structure/B12622988.png)
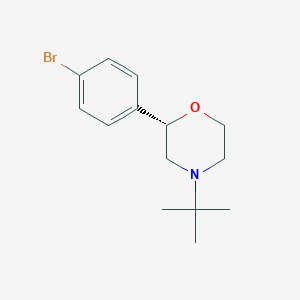
![5-Bromo-2-[2-(pyridin-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12622994.png)
![4-Quinolinamine,7-chloro-N-[(3-chlorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B12622996.png)
